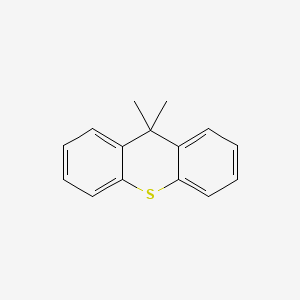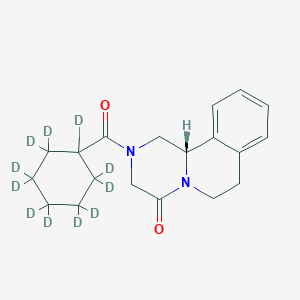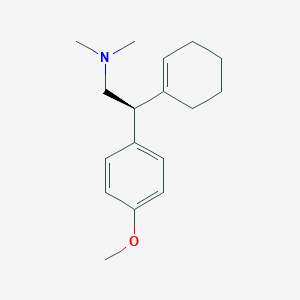
Tri-GalNAc-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-GalNAc-NHS ester is a compound used in the field of chemical biology and synthetic biology. It is a lysosome targeting chimera (LYTAC) and a ligand for the asialoglycoprotein receptor (ASGPR). This receptor is specifically expressed on liver cells and is involved in the degradation of extracellular proteins, including membrane proteins . This compound is utilized as a protein degrader in LYTAC research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tri-GalNAc-NHS ester involves the synthesis of sialic acid derivatives, which are then conjugated with protein or lipid molecules. The compound contains three sialic acid residues, each connected to an N-hydroxysuccinimide (NHS) ester group through an amide bond . The synthesis process typically involves the following steps:
Synthesis of Sialic Acid Derivatives: This step involves the chemical modification of sialic acid to introduce functional groups that can react with NHS ester.
Conjugation with NHS Ester: The sialic acid derivatives are then reacted with NHS ester under controlled conditions to form the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity of the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tri-GalNAc-NHS ester undergoes various chemical reactions, including:
Substitution Reactions: The NHS ester group can react with amino groups in proteins or peptides to form stable amide bonds.
Common Reagents and Conditions
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of this compound include glycosylated proteins and peptides, which have enhanced stability and specificity for their biological targets .
Wissenschaftliche Forschungsanwendungen
Tri-GalNAc-NHS ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Tri-GalNAc-NHS ester exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on liver cells. This binding facilitates the internalization of the compound and its cargo into the lysosome, where the extracellular proteins are degraded . The molecular targets and pathways involved include the ASGPR-mediated endocytosis and lysosomal degradation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-GalNAc (OAc)3-Perfluorophenyl: A similar compound used in the synthesis of lysosome-targeting chimeras.
Tri-GalNAc-biotin: Another lysosome-targeting degrader that promotes the uptake of NeutrAvidin into liver cells.
Uniqueness
Tri-GalNAc-NHS ester is unique due to its high specificity for the asialoglycoprotein receptor and its ability to facilitate the degradation of extracellular proteins. This makes it a valuable tool for targeted protein degradation and drug delivery applications.
Eigenschaften
Molekularformel |
C79H137N11O37 |
|---|---|
Molekulargewicht |
1833.0 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI-Schlüssel |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11927924.png)
![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)


![[(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B11927945.png)
![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)






![[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B11928026.png)

